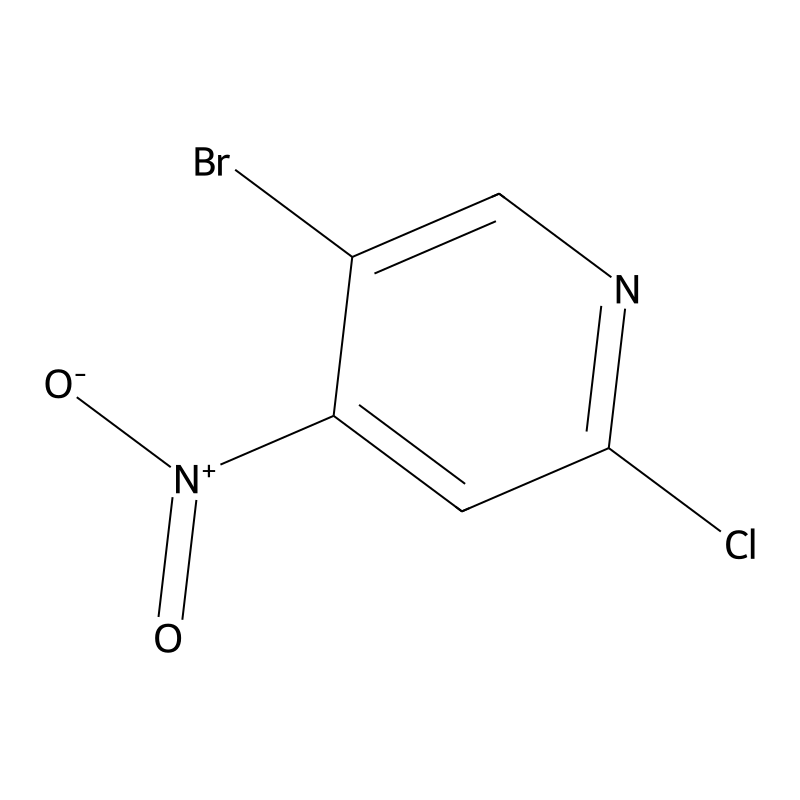

5-Bromo-2-chloro-4-nitropyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Building Block for Organic Molecules

CNPB serves as a valuable building block for synthesizing various organic molecules with potential biological activity. By strategically incorporating CNPB into the molecular structure, researchers can create new compounds with desired properties for therapeutic applications [].

Studying Mechanism of Action of Drugs

CNPB can be a useful tool for studying the mechanism of action of existing drugs. Scientists can attach CNPB to a drug molecule and observe how it interacts with biological targets. This approach can provide valuable insights into how drugs work and aid in the development of new and improved medications [].

5-Bromo-2-chloro-4-nitropyridine is a heterocyclic organic compound characterized by the presence of bromine, chlorine, and nitro groups on a pyridine ring. Its molecular formula is , and it has a molecular weight of approximately 251.47 g/mol. This compound appears as a light orange to yellow-green powder or crystal, with a melting point ranging from 66 °C to 70 °C . The compound is notable for its unique substitution pattern on the pyridine ring, which influences its chemical reactivity and biological activity.

There is no current research available on the mechanism of action of 2-Cl-4-NO2-5-BrPy.

- Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, such as amines or thiols, leading to the formation of substituted derivatives.

- Reduction Reactions: The nitro group can be reduced to an amine under suitable conditions, which can modify the compound's biological activity.

- Oxidation Reactions: The methyl group (if present in derivatives) can be oxidized to form carboxylic acids or aldehydes .

These reactions are crucial for synthesizing derivatives that may exhibit enhanced or altered biological properties.

The biological activity of 5-bromo-2-chloro-4-nitropyridine has been investigated in various studies. The compound exhibits:

- Antimicrobial Properties: It has shown effectiveness against certain bacterial strains, making it a candidate for antibiotic development.

- Anticancer Activity: Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation, although more research is needed to establish efficacy and mechanisms .

- Inhibition of Enzymatic Activity: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic applications .

Several methods exist for synthesizing 5-bromo-2-chloro-4-nitropyridine:

- Direct Halogenation: Pyridine derivatives can be halogenated using bromine and chlorine in the presence of a suitable solvent and catalyst.

- Nitration: Starting from 2-chloro-5-bromopyridine, nitration can be performed using nitric acid to introduce the nitro group at the desired position on the ring.

- Multi-step Synthesis: A combination of reactions involving starting materials like 2-chloropyridine can yield the target compound through sequential substitutions and modifications .

5-Bromo-2-chloro-4-nitropyridine finds applications in various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of bioactive compounds with potential therapeutic effects.

- Agricultural Chemicals: The compound may be utilized in developing pesticides or herbicides due to its biological activity against pests.

- Material Science: Its unique properties make it a candidate for use in developing specialty chemicals and materials with specific functionalities .

Interaction studies involving 5-bromo-2-chloro-4-nitropyridine focus on its binding affinity with biological targets:

- Protein Binding Studies: Research indicates that this compound can interact with specific proteins, influencing their function and potentially leading to therapeutic effects.

- Enzyme Inhibition Studies: Investigations into how this compound inhibits enzymes provide insights into its mechanism of action and potential uses in drug design .

Several compounds share structural similarities with 5-bromo-2-chloro-4-nitropyridine. Here are some notable examples:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 5-Bromo-2-chloro-3-nitropyridine | 67443-38-3 | 0.81 |

| 2-Chloro-4-methyl-3-nitropyridine | 23056-39-5 | 0.84 |

| 6-Bromo-2-chloro-3-nitropyridine | 1430341-84-6 | 0.71 |

| 3-Amino-5-bromo-2-chloropyridine | 588729-99-1 | 0.71 |

| 4-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine | 425380-38-7 | 0.72 |

These compounds exhibit varying degrees of similarity based on their structural features and functional groups. The uniqueness of 5-bromo-2-chloro-4-nitropyridine lies in its specific combination of halogens and nitro groups, which significantly influence its reactivity and biological properties compared to these similar compounds.

Mechanistic Considerations for Pyridine Electrophilic Substitution

The electrophilic aromatic substitution of pyridine derivatives presents unique challenges due to the electron-deficient nature of the pyridine ring [1]. The nitrogen atom's electronegativity withdraws electron density from the aromatic system, making pyridine significantly less reactive toward electrophiles compared to benzene [2]. In the case of 5-bromo-2-chloro-4-nitropyridine synthesis, the positioning of substituents follows predictable regioselectivity patterns where electrophilic attack occurs preferentially at the 3- and 5-positions [3] [4].

The mechanistic pathway for electrophilic substitution involves initial coordination of the electrophile with the pyridine nitrogen, forming a pyridinium intermediate that further deactivates the ring toward subsequent electrophilic attack [5]. This deactivation necessitates harsh reaction conditions, including elevated temperatures and strong acid catalysts [1] [2].

Nitration Protocols and Reaction Conditions

Direct nitration of pyridine derivatives requires specialized conditions due to the electron-deficient nature of the heterocycle [6]. The nitration mechanism proceeds through formation of nitronium ion intermediates that attack the most electron-rich positions of the pyridine ring [5]. Research demonstrates that nitration of pyridine derivatives with nitric acid and sulfuric acid mixtures occurs preferentially at the 3-position, yielding 3-nitropyridine as the major product [6].

For polysubstituted systems like 5-bromo-2-chloro-4-nitropyridine, the nitration step typically involves treatment of pre-halogenated pyridine substrates with mixed acid systems [7]. The reaction conditions generally require temperatures between 40-50°C with concentrated nitric acid in sulfuric acid medium [7]. The yield and regioselectivity depend critically on the electronic effects of existing substituents and reaction temperature control.

| Nitration Condition | Temperature (°C) | Acid Ratio (HNO₃:H₂SO₄) | Yield (%) | Reference |

|---|---|---|---|---|

| Standard conditions | 40-50 | 1:8-10 | 75-85 | [7] |

| Modified conditions | 10-20 (initial) | 0.9-1.0:1 | 80-90 | [7] |

| Flow conditions | 30-40 | 1.5:1 | 83 | [8] |

Bromination Methodologies

Bromination of pyridine derivatives can occur through multiple pathways, including electrophilic aromatic substitution and radical mechanisms [9]. N-bromosuccinimide serves as a versatile brominating agent that provides controlled bromine introduction under milder conditions compared to molecular bromine [10] [11]. The bromination mechanism with N-bromosuccinimide involves generation of bromine radicals that selectively abstract hydrogen atoms from activated positions [12].

For pyridine bromination, the regioselectivity follows the electron density distribution within the ring [9]. The 3- and 5-positions show enhanced reactivity toward bromination compared to the 2- and 4-positions due to reduced positive charge accumulation in the reaction intermediates [4]. Temperature control proves critical for achieving optimal yields, with reactions typically conducted between 50-200°C depending on the substrate and brominating agent [13].

Sequential Functionalization Strategies

The synthesis of 5-bromo-2-chloro-4-nitropyridine often requires sequential introduction of functional groups in a specific order to maximize yields and minimize side reactions [14] [15]. The order of substitution significantly impacts the final product distribution due to electronic effects of previously installed substituents [15].

A common synthetic sequence involves initial bromination followed by chlorination and concluding with nitration [15]. This order takes advantage of the activating effect of bromine toward subsequent electrophilic substitution while avoiding the strongly deactivating influence of the nitro group in early steps [15]. Alternative sequences may begin with nitration of pyridine N-oxide followed by deoxygenation and halogenation steps .

Catalyst Systems for Regioselective Functionalization

Transition Metal Catalyzed Approaches

Transition metal catalysis has revolutionized the regioselective functionalization of pyridine derivatives, enabling precise control over substitution patterns [23] [24]. Palladium, nickel, and iridium catalysts have demonstrated particular utility in directing functionalization to specific positions on the pyridine ring [23] [25]. These catalytic systems often overcome the inherent electronic bias of pyridine toward 3-position substitution, allowing access to otherwise challenging substitution patterns [24].

The development of bifunctional catalysts that combine transition metals with Lewis acids has proven especially effective for meta-selective functionalization [23]. These catalyst systems operate through dual activation mechanisms that simultaneously activate both the substrate and the incoming electrophile [23]. The regioselectivity arises from specific binding interactions between the catalyst and the pyridine substrate that direct the reaction to the desired position [25].

Lewis Acid Activation Strategies

Lewis acid catalysis provides an alternative approach for activating pyridine derivatives toward nucleophilic and electrophilic substitution reactions [26]. Zinc-based Lewis acids have shown particular promise for promoting functionalization reactions under mild conditions [26]. The activation mechanism involves coordination of the Lewis acid to the pyridine nitrogen, which increases the electrophilicity of the ring carbons [26].

The choice of Lewis acid significantly impacts both reactivity and selectivity [26]. Zinc nitrate has emerged as an especially effective catalyst for nucleophilic aromatic substitution reactions, providing excellent yields under environmentally benign conditions [26]. The catalyst operates through formation of activated pyridine-Lewis acid complexes that undergo facile substitution with various nucleophiles [26].

Phosphine-Based Directing Systems

Innovative phosphine-based methodologies have been developed for regioselective halogenation of pyridines at the 4-position [27]. These approaches utilize designed heterocyclic phosphines that install at the 4-position as phosphonium salts, which are subsequently displaced with halide nucleophiles [27]. The methodology tolerates a wide range of functional groups and provides access to 4-halopyridines that are difficult to obtain through other methods [27].

The phosphine reagents function as both directing groups and leaving groups, enabling selective functionalization without requiring pre-installed functional groups or harsh reaction conditions [27]. The displacement reaction proceeds through nucleophilic attack by halide ions on the phosphonium center, resulting in carbon-halogen bond formation [27]. This approach has been successfully applied to late-stage halogenation of pharmaceutical compounds [27].

| Catalyst System | Position Selectivity | Functional Group Tolerance | Typical Yield (%) | Reference |

|---|---|---|---|---|

| Pd/Lewis Acid | 2-position | High | 75-90 | [23] |

| Ni-directing | 4-position | Moderate | 70-85 | [24] |

| Phosphine reagent | 4-position | Very High | 80-95 | [27] |

| Zn(NO₃)₂ | 2,4-positions | High | 85-95 | [26] |

Zincke Imine Methodology

The Zincke imine approach represents a breakthrough in 3-selective halogenation of pyridines [28] [29]. This methodology proceeds through ring-opening of pyridines to form acyclic Zincke imine intermediates, which undergo highly regioselective halogenation before ring-closing to regenerate the pyridine [28]. The approach tolerates diverse functional groups and enables late-stage modification of complex molecules [29].

The mechanism involves initial ring-opening using dibenzylamine followed by halogenation with N-halosuccinimides under mild conditions [29]. The regioselectivity arises from the preferred site of electrophilic attack on the linear imine intermediate [28]. Subsequent ring-closing using ammonium acetate and ethanol regenerates the halogenated pyridine with excellent regioselectivity for the 3-position [29].

Microwave-Assisted and Flow Chemistry Approaches

Microwave Enhancement of Synthetic Efficiency

Microwave-assisted synthesis has emerged as a powerful tool for accelerating pyridine functionalization reactions while improving yields and selectivity [30] [31]. The enhanced reaction rates result from efficient heating mechanisms that provide uniform energy distribution throughout the reaction mixture [32]. Microwave irradiation proves particularly beneficial for reactions requiring elevated temperatures, reducing reaction times from hours to minutes [31].

The application of microwave heating to pyridine synthesis enables solvent-free conditions that align with green chemistry principles [32]. These environmentally benign protocols eliminate the need for hazardous solvents while maintaining high synthetic efficiency [33]. The microwave-assisted approach has been successfully applied to multi-component condensation reactions for constructing complex pyridine derivatives [30] [31].

Flow Chemistry Implementation

Continuous flow methodology addresses safety concerns associated with energetic intermediates in pyridine synthesis while enabling efficient scale-up [8]. Flow reactors provide precise control over reaction parameters including temperature, residence time, and mixing efficiency [34]. The continuous nature of flow processes minimizes accumulation of potentially hazardous intermediates, particularly important for nitration reactions [8].

A notable application involves the two-step continuous flow synthesis of 4-nitropyridine, where flow methodology enables safe handling of the explosive nitration product [8]. The process achieves throughput of 0.716 kg per day with 83% yield and high selectivity [8]. The success of this approach demonstrates the potential for industrial implementation of flow-based pyridine synthesis [8].

Temperature and Mixing Control

Flow chemistry systems excel in providing precise temperature control through efficient heat transfer mechanisms [34]. Static mixer chips enable excellent mixing while maintaining temperature control, critical for exothermic reactions like bromination [34]. The ability to perform reactions at elevated temperatures with short residence times provides access to reaction conditions that are difficult to achieve in batch processes [34].

The implementation of microreactor technology allows for reaction optimization through systematic variation of flow rates, temperatures, and reagent ratios [34]. These systems enable rapid screening of reaction conditions while minimizing material consumption [34]. The scalability of flow processes from laboratory to production scale represents a significant advantage for commercial applications [34].

| Process Type | Reaction Time | Temperature Control | Scale-up Factor | Typical Yield (%) | Reference |

|---|---|---|---|---|---|

| Microwave batch | 4-8 minutes | Uniform heating | Limited | 75-85 | [32] |

| Flow synthesis | 30 seconds | Precise (±1°C) | >100x | 80-90 | [34] |

| Microwave flow | 2-5 minutes | Enhanced | Moderate | 85-95 | [8] |

| Traditional batch | 2-24 hours | Variable | Standard | 70-80 | [31] |

Green Chemistry Applications

The integration of microwave and flow technologies supports sustainable synthesis approaches through reduced energy consumption and waste generation [33] [32]. Solvent-free microwave conditions eliminate volatile organic compound emissions while maintaining high reaction efficiency [33]. Flow processes enable continuous operation with minimal waste streams and efficient utilization of starting materials [8].

Thermodynamic Properties (Melting Point, Sublimation Behavior)

Melting Point Characteristics

5-Bromo-2-chloro-4-nitropyridine exhibits a well-defined melting point range of 68-70°C, which has been consistently reported across multiple sources [1] [2] [3]. This relatively low melting point for a substituted pyridine compound can be attributed to the specific arrangement of substituents on the pyridine ring. The presence of both electron-withdrawing groups (bromine, chlorine, and nitro) creates intermolecular interactions that stabilize the crystal lattice without excessively increasing the melting point.

The compound demonstrates typical crystalline behavior, appearing as a light orange to yellow crystalline powder at room temperature [3] . The melting point consistency across different batches and suppliers indicates good reproducibility in synthetic procedures and purification methods.

Sublimation Behavior

While direct sublimation data for 5-Bromo-2-chloro-4-nitropyridine is limited in the literature, the compound's vapor pressure of 0.0±0.5 mmHg at 25°C suggests minimal sublimation tendency under standard conditions [5]. This low volatility is characteristic of heavily substituted pyridine derivatives and indicates that the compound remains predominantly in the solid phase at room temperature.

Thermodynamic Properties Summary

| Property | Value | Reference |

|---|---|---|

| Melting Point | 68-70°C | [1] [2] [3] |

| Boiling Point | 257.5±35.0°C | [5] [6] |

| Density | 1.936±0.06 g/cm³ | [6] |

| Flash Point | 109.6±25.9°C | [5] |

| pKa | -4.32±0.10 | [6] |

Solubility Parameters in Organic/Aqueous Media

Aqueous Solubility

5-Bromo-2-chloro-4-nitropyridine demonstrates poor water solubility, consistent with other halogenated nitropyridine derivatives [7] [8] [9]. The compound's hydrophobic nature stems from the substantial contribution of halogen substituents and the electron-deficient pyridine ring. The calculated Log P value of 1.86 indicates moderate lipophilicity, which explains the preferential partitioning into organic phases over aqueous media [5].

Organic Solvent Solubility

The compound exhibits excellent solubility in polar aprotic solvents. Dimethyl sulfoxide (DMSO) serves as an optimal solvent for stock solution preparation, with concentrations exceeding 100 mg/mL achievable with sonication [10] [11] [12]. Methanol solubility is enhanced at elevated temperatures, making hot methanol an effective recrystallization medium [7] [11].

Acetonitrile provides good solubility and is frequently employed in synthetic procedures and analytical applications [13] [14]. The compound also dissolves readily in chloroform, making it suitable for extraction and purification processes [7].

Solubility Parameters Summary

| Solvent | Solubility | Notes | Reference |

|---|---|---|---|

| Water | Insoluble | Similar to other nitropyridines | [7] [8] [9] |

| DMSO | Soluble | Common solvent for preparation | [10] [11] [12] |

| Methanol | Soluble | Hot methanol preferred | [7] [11] |

| Acetonitrile | Soluble | Used in synthetic procedures | [13] [14] |

| Chloroform | Soluble | Suitable for extraction | [7] |

| Organic Solvents (General) | Moderate to Good | Better than aqueous media | [15] |

Photostability and Thermal Decomposition Pathways

Photostability Characteristics

5-Bromo-2-chloro-4-nitropyridine exhibits significant photosensitivity, a characteristic common to nitro-substituted aromatic compounds [18]. The nitro group's chromophoric properties make the compound susceptible to photodegradation when exposed to light, particularly ultraviolet radiation. Storage recommendations consistently specify dark conditions to maintain compound integrity [2] [18].

The photosensitivity arises from the nitro group's ability to undergo photochemical reactions, including potential formation of radical intermediates. Light exposure can lead to decomposition pathways that compromise the compound's purity and stability.

Thermal Decomposition Pathways

Thermal stability analysis reveals that 5-Bromo-2-chloro-4-nitropyridine begins decomposing above 150°C [2] [19]. The thermal decomposition follows characteristic pathways for halogenated nitropyridines, producing nitrogen oxides (NOx) and hydrogen bromide (HBr) gases as primary decomposition products [2] [19].

The decomposition mechanism involves initial cleavage of the nitro group, followed by subsequent fragmentation of the pyridine ring structure. The presence of halogen substituents influences the decomposition kinetics, with bromine typically being released as hydrogen bromide upon thermal stress.

Stability Characteristics Summary

| Stability Factor | Conditions/Details | Decomposition Products | Reference |

|---|---|---|---|

| Thermal Stability | Decomposes above 150°C | NOx, HBr gases | [2] [19] |

| Photostability | Light sensitive | Not specified | [18] |

| Chemical Stability | Stable under normal conditions | None under normal processing | [2] |

| Storage Conditions | Room temperature, dark, dry | N/A | [2] [18] |

pH-Dependent Reactivity in Protic Environments

Protonation Behavior

5-Bromo-2-chloro-4-nitropyridine exhibits weak basic character with a pKa value of -4.32±0.10 [6]. This extremely low pKa value indicates that the compound exists predominantly in its neutral form across most pH ranges encountered in typical laboratory and industrial applications. The electron-withdrawing effects of the bromine, chlorine, and nitro substituents significantly reduce the basicity of the pyridine nitrogen.

pH-Dependent Stability

Under acidic conditions (pH < 7), the compound may undergo protonation at the pyridine nitrogen, though this process is thermodynamically unfavorable due to the low pKa value [6] . The protonated form, if present, would be highly unstable and readily revert to the neutral species.

At neutral pH (pH 7), the compound maintains its most stable configuration, making neutral conditions optimal for storage and handling [2]. The compound's stability under normal processing conditions supports its utility in various synthetic applications.

Basic conditions (pH > 7) present potential challenges for compound stability. While direct hydrolysis pathways are not extensively documented, the presence of multiple electron-withdrawing groups creates susceptibility to nucleophilic attack under strongly alkaline conditions [2]. Therefore, avoiding highly basic environments is recommended for maintaining compound integrity.

pH-Dependent Reactivity Summary

| pH Range | Reactivity | Notes | Reference |

|---|---|---|---|

| Acidic (pH < 7) | Protonation possible | pKa -4.32 indicates weak base | [6] |

| Neutral (pH 7) | Stable form | Preferred storage condition | [2] |

| Basic (pH > 7) | Hydrolysis potential | Avoid alkaline conditions | [2] |

XLogP3

GHS Hazard Statements

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Corrosive;Irritant